Para-Dimethylaminomethyl Substituent Distinguishes Target from Meta-Analog in Predicted Lipophilicity
The target compound features a unique para-dimethylaminomethyl benzoyl group, differentiating it from the closely related meta-isomer, 4-[m-(dimethylamino)benzoyl]morpholine (CAS 1703-39-5) . Computational predictions using the SwissADME tool indicate a key difference in lipophilicity, a critical parameter for drug design. The target compound has a predicted consensus Log P (cLogP) of 1.57, while the meta-analog exhibits a higher predicted cLogP of 1.98 [1]. This quantitative difference illustrates how the regioisomeric substitution pattern directly impacts the compound's physicochemical profile.
| Evidence Dimension | Predicted Lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | Consensus Log P = 1.57 |
| Comparator Or Baseline | 4-[m-(Dimethylamino)benzoyl]morpholine; Consensus Log P = 1.98 |
| Quantified Difference | Δ cLogP = -0.41 (indicating the target compound is less lipophilic than the meta-analog) |
| Conditions | In silico prediction using SwissADME, based on molecular structure. |
Why This Matters
For procurement in a medicinal chemistry program, a 0.4 log unit difference in lipophilicity can significantly impact a lead compound's solubility, permeability, and metabolic stability, making the specific regioisomer critical for SAR studies.
- [1] SwissADME. (n.d.). In silico prediction for 4-[4-[(dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile and 4-[m-(dimethylamino)benzoyl]morpholine. Available at: http://www.swissadme.ch/ View Source
